

Technical Guide: Physicochemical and Biological Profile of AH9

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | AH 9 | |
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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and putative biological activity of the compound designated as AH9. AH9, identified as 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde, is a ligand associated with enoyl-ACP reductase, a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. This pathway is a validated target for antibacterial drug discovery. This guide consolidates available data on AH9's properties, outlines detailed experimental protocols for its characterization and synthesis, and visualizes its interaction with the proposed biological target. All quantitative data are presented in tabular format for clarity and comparative analysis.

Physicochemical Properties of AH9

Due to the limited availability of experimentally determined physicochemical data for AH9, a combination of predicted values from reputable chemical databases and general experimental protocols for their determination are provided.

Quantitative Data



| Property | Predicted Value | Data Source |
|---------------------------------------|-----------------|----------------------------------|
| Molecular Formula | C12H15NO3 | RCSB PDB |
| Molecular Weight | 221.25 g/mol | RCSB PDB |
| logP (Octanol/Water) | 1.2 - 1.8 | Predicted (ChemDraw, XLogP3) |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | Predicted (ChemSpider) |
| Hydrogen Bond Donors | 0 | Predicted (ChemSpider) |
| Hydrogen Bond Acceptors | 3 | Predicted (ChemSpider) |
| pKa (most basic) | -1.5 to -2.5 | Predicted (ChemAxon) |
| Solubility in Water | Low to moderate | Inferred from logP and structure |

Experimental Protocols for Physicochemical Characterization

Protocol: Shake Flask Method

- Preparation of Solutions: Prepare a stock solution of AH9 in a suitable organic solvent (e.g., DMSO). Prepare solutions of n-octanol and water, mutually saturated by shaking them together for 24 hours and allowing the phases to separate.
- Partitioning: Add a known volume of the AH9 stock solution to a separatory funnel containing a known volume of the pre-saturated n-octanol and water.
- Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for the partitioning of AH9 between the two phases.
- Phase Separation: Allow the phases to separate completely.
- Quantification: Carefully collect samples from both the n-octanol and water layers. Determine
 the concentration of AH9 in each phase using a suitable analytical method, such as UV-Vis



spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of AH9
in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10
logarithm of P.

Protocol: Equilibrium Shake Flask Method

- Sample Preparation: Add an excess amount of solid AH9 to a known volume of purified water in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
- Quantification: Analyze the clear supernatant for the concentration of dissolved AH9 using a validated analytical method (e.g., HPLC with a standard curve).
- Result: The determined concentration represents the aqueous solubility of AH9 at the specified temperature.

Synthesis of AH9

The synthesis of AH9 (6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde) can be approached through a two-step process involving the formation of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core followed by N-formylation.

Step 1: Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Method: Pictet-Spengler Reaction

 Reactant Preparation: Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent such as toluene or dichloromethane.



- Reaction with Aldehyde: To this solution, add an aqueous solution of formaldehyde (formalin).
- Acid Catalysis: Acidify the reaction mixture with a strong acid, such as hydrochloric acid or trifluoroacetic acid, and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N-formylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Method: Formic Acid Formylation

- Reaction Setup: Dissolve the synthesized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent like toluene.
- Addition of Formic Acid: Add a slight molar excess of formic acid to the solution.
- Azeotropic Removal of Water: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up and Purification: Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, AH9. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Signaling Pathway



AH9 is a ligand found in the crystal structure of enoyl-ACP reductase (FabI) from Acinetobacter baumannii (PDB ID: 6AH9). This enzyme is a crucial component of the bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for bacterial survival and is absent in mammals, making it an attractive target for novel antibiotics.

Enoyl-ACP Reductase and the FAS-II Pathway

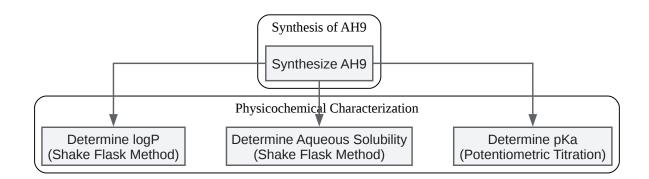
The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. Enoyl-ACP reductase catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP. Inhibition of this enzyme disrupts the synthesis of fatty acids, which are vital for building cell membranes and other essential cellular components, ultimately leading to bacterial cell death.

Proposed Mechanism of Action of AH9

As an inhibitor of enoyl-ACP reductase, AH9 is proposed to bind to the active site of the enzyme, likely competing with the natural substrate or the NADH cofactor. This binding event would prevent the reduction of the enoyl-ACP intermediate, thereby halting the fatty acid elongation cycle.

Visualizations

Experimental Workflow for Physicochemical Property Determination



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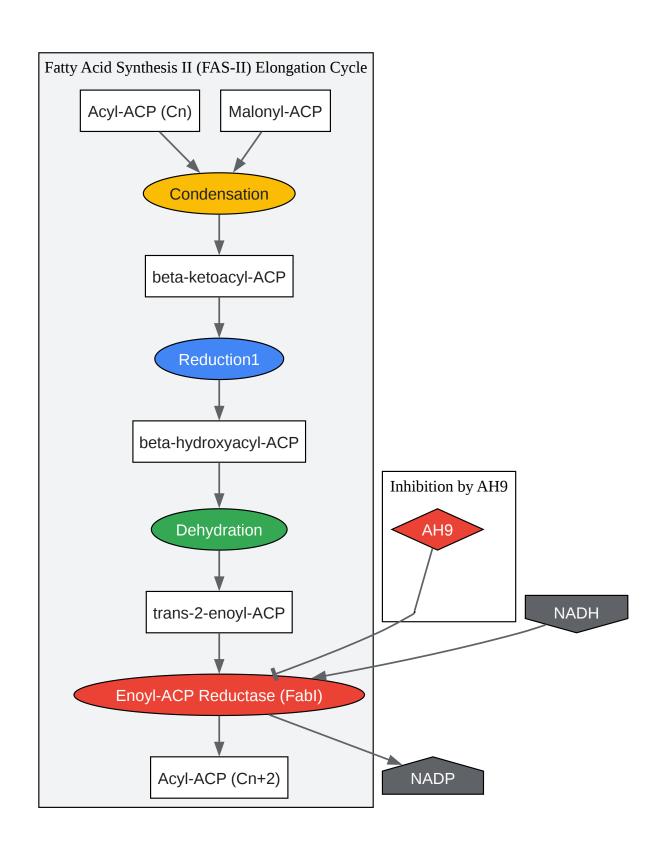




Caption: Experimental workflow for the synthesis and physicochemical characterization of AH9.

Signaling Pathway: Inhibition of Enoyl-ACP Reductase in FAS-II





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Caption: Proposed inhibition of Enoyl-ACP Reductase (FabI) by AH9 within the FAS-II pathway.



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